molecular formula C17H12ClN3O4S B413907 2-(4-chlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 313469-53-3

2-(4-chlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B413907
CAS RN: 313469-53-3
M. Wt: 389.8g/mol
InChI Key: IIKFKRZGVLCHNL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide, also known as CNTA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CNTA is a member of the thiazole family of compounds, which have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 2-(4-chlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that is essential for the formation of microtubules, which are involved in various cellular processes, including cell division. By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has also been shown to exhibit antibacterial and antifungal activities. Studies have shown that this compound inhibits the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, this compound has been shown to exhibit anti-inflammatory properties, suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-chlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide is its potent cytotoxicity against cancer cells, which makes it a promising candidate for the development of novel anticancer drugs. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of this compound is not fully understood, which limits its potential therapeutic applications.

Future Directions

Despite its limitations, 2-(4-chlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide is a promising candidate for the development of novel anticancer drugs. Future research should focus on elucidating the exact mechanism of action of this compound, as well as developing more efficient methods for administering the compound in vivo. In addition, further studies are needed to evaluate the potential antibacterial, antifungal, and anti-inflammatory properties of this compound, which may have important therapeutic applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide involves the reaction of 4-chlorophenol with thionyl chloride to form 4-chlorophenyl chloroformate. This intermediate is then reacted with 2-aminothiazole to form the corresponding carbamate. Finally, the nitro group is introduced by reacting the carbamate with nitric acid. The overall yield of this synthesis is approximately 60%, and the purity of the final product is typically greater than 98%.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O4S/c18-12-3-7-14(8-4-12)25-9-16(22)20-17-19-15(10-26-17)11-1-5-13(6-2-11)21(23)24/h1-8,10H,9H2,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKFKRZGVLCHNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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